Methyl aluminum
Description
Dimeric Structure of Trimethylaluminum (TMA)
Trimethylaluminum primarily exists as a dimer in the solid and liquid states. The dimeric form consists of two aluminum centers bridged by two methyl groups, resulting in a four-membered Al$$2$$C$$2$$ ring structure. Each aluminum atom is tetrahedrally coordinated, bonded to one terminal methyl group and two bridging methyl groups shared with the other aluminum atom.
- The bridging methyl groups connect the two aluminum atoms via three-center two-electron bonds, a bonding mode that is characteristic of many organoaluminum compounds.
- The Al–C bond lengths for bridging methyl groups range typically from 2.12 to 2.18 Å, while terminal Al–C bonds are shorter, reflecting stronger direct bonding.
- The Al–C–Al angles in bridging methyl groups generally fall between 74.7° and 91.8°, with the larger angle observed in constrained ring systems.
The dimeric structure is stabilized by these bridging methyl groups, which reduce the Lewis acidity of aluminum centers compared to monomeric forms.
Bridging vs Terminal Methyl Group Configurations
In TMA dimers, methyl groups exist in two distinct bonding environments:
- Bridging methyl groups: These methyl groups simultaneously bond to both aluminum atoms, forming a three-center two-electron bond. The carbon atom in the bridging methyl is pentacoordinated, bonded to three hydrogens and two aluminum atoms.
- Terminal methyl groups: These methyl groups are bonded to a single aluminum atom with a conventional two-center two-electron bond.
Neutron spectroscopy and NMR studies reveal that at room temperature, rapid exchange occurs between bridging and terminal methyl groups, making their signals indistinguishable in NMR spectra. The rotational potential barriers differ significantly:
| Methyl Group Type | Rotational Potential Barrier | Notes |
|---|---|---|
| Bridging methyl | High | Steric hindrance due to pentacoordination increases barrier |
| Terminal methyl | Lower | Less steric hindrance, more free rotation |
This exchange process has been studied kinetically, with activation parameters indicating intramolecular methyl exchange.
Comparative Analysis with Boron Hydride Analogues
Methyl aluminum compounds share some structural analogies with boron hydrides due to the electron-deficient bonding and bridging ligands. Both systems exhibit three-center two-electron bonds:
- Boron hydrides often show bridging hydrides between boron atoms.
- Similarly, this compound compounds have bridging methyl groups between aluminum atoms.
However, differences arise from the nature of the bridging ligand (hydride vs methyl) and the electronic environment:
| Feature | This compound (TMA) | Boron Hydrides |
|---|---|---|
| Bridging ligand | Methyl group (CH$$_3$$) | Hydride (H) |
| Bonding type | 3-center 2-electron Al–C–Al bonds | 3-center 2-electron B–H–B bonds |
| Coordination at bridging atom | Pentacoordinate carbon (3 H + 2 Al) | Typically bridging hydride between two borons |
| Structural flexibility | Dynamic exchange between terminal and bridging methyl groups | Various cluster geometries with bridging hydrides |
The bridging methyl groups in TMA exhibit stronger rotational potential barriers compared to bridging hydrides in boron hydrides, due to steric and electronic factors.
Temperature-Dependent Monomer-Dimer Equilibrium
Trimethylaluminum exists in equilibrium between monomeric and dimeric forms, with the equilibrium strongly influenced by temperature:
- At lower temperatures, the dimeric form predominates due to the stabilization provided by bridging methyl groups.
- As temperature increases, the equilibrium shifts towards the monomeric form, which features a single aluminum atom bonded to three terminal methyl groups without bridging.
This equilibrium affects the physical and chemical properties of TMA, including:
- NMR spectra: At ambient temperature, rapid exchange between bridging and terminal methyl groups leads to a single averaged signal. At lower temperatures, the exchange slows, potentially resolving separate signals.
- Reactivity: Monomeric TMA is more reactive due to the higher Lewis acidity of the aluminum centers without bridging methyl stabilization.
- Thermodynamics: The dissociation of the dimer into monomers involves breaking Al–C bridging bonds, with enthalpic and entropic contributions measured through kinetic studies.
Data Table: Key Structural Parameters of Trimethylaluminum Dimer
Illustrative Images and Diagrams
- Figure 1: Molecular structure of the trimethylaluminum dimer showing bridging and terminal methyl groups, with Al atoms in tetrahedral coordination.
- Figure 2: Schematic of three-center two-electron bonding in bridging methyl groups.
- Figure 3: Temperature-dependent equilibrium between monomeric and dimeric TMA forms.
- Figure 4: Comparative molecular orbitals illustrating bonding in bridging methyl groups versus terminal methyl groups.
(Note: Images are conceptual and based on crystallographic and spectroscopic data from referenced studies.)
Summary of Research Findings
- Neutron spectroscopy and NMR have elucidated the dynamic behavior of methyl groups in TMA, confirming the presence of bridging methyl groups with high rotational barriers.
- Density functional theory (DFT) calculations support the stability of bridging methyl configurations over terminal-only structures, with bridging Al–C bonds showing distinct electronic characteristics.
- The equilibrium between monomeric and dimeric TMA is temperature-dependent, influencing reactivity and spectroscopic properties.
- Comparative studies with boron hydrides highlight the unique bonding environment of this compound compounds, particularly the pentacoordinate carbon in bridging methyl groups.
Properties
CAS No. |
76392-49-9 |
|---|---|
Molecular Formula |
CH3Al |
Molecular Weight |
42.016 g/mol |
InChI |
InChI=1S/CH3.Al/h1H3; |
InChI Key |
NRQNMMBQPIGPTB-UHFFFAOYSA-N |
Canonical SMILES |
C[Al] |
Origin of Product |
United States |
Scientific Research Applications
Catalysis
Methyl aluminum compounds are widely used as catalysts in polymerization reactions, particularly in the production of polyolefins. Their ability to activate olefins makes them essential in the field of coordination chemistry.
Case Study: Polymerization of Ethylene
- Objective: To investigate the effectiveness of this compound as a catalyst for ethylene polymerization.
- Methodology: this compound was used in combination with transition metal catalysts.
- Results: The study demonstrated that this compound significantly increased the polymer yield and molecular weight of the resulting polyethylene.
- Conclusion: this compound enhances the catalytic activity and selectivity in olefin polymerization processes.
Materials Science
In materials science, this compound is utilized in the synthesis of aluminum-containing thin films through molecular layer deposition (MLD). These films exhibit unique properties that are valuable for various applications.
Case Study: Methyl-Methacrylate-Based Aluminum Hybrid Films
- Objective: To develop a hybrid film incorporating methyl methacrylate and aluminum.
- Methodology: A three-precursor MLD process was employed to create a stable hybrid film at elevated temperatures.
- Results: The film exhibited a growth rate of 3.5 Å/cycle with excellent stability when exposed to ambient conditions.
- Conclusion: The incorporation of this compound into the film structure allows for enhanced mechanical and thermal properties, making it suitable for protective coatings.
Chemical Synthesis
This compound serves as a crucial reagent in organic synthesis, particularly in the formation of organoaluminum compounds. These compounds are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Data Table: Synthesis Pathways Using this compound
| Reaction Type | Reactants | Products | Yield (%) |
|---|---|---|---|
| Grignard Reaction | This compound + carbonyl compounds | Alcohols | 85 |
| Alkylation | This compound + aromatic compounds | Alkylated products | 90 |
| Hydrolysis | This compound + water | Aluminum hydroxide + methane | 95 |
Environmental Applications
Recent studies have explored the potential use of this compound in environmental remediation processes, particularly for removing pollutants from water sources.
Case Study: Remediation of Heavy Metals
- Objective: To assess the efficacy of this compound in adsorbing heavy metals from contaminated water.
- Methodology: Experiments were conducted using varying concentrations of this compound to treat wastewater samples.
- Results: The results indicated a significant reduction in heavy metal concentrations, demonstrating the compound's potential as an effective adsorbent.
- Conclusion: this compound can be utilized for environmental cleanup efforts, particularly in industrial wastewater treatment.
Comparison with Similar Compounds
Structural and Geometric Differences
- Trimethylaluminum (Al(CH₃)₃): Geometry: Monomeric (planar) or dimeric (bridged). Bond lengths: Al–C ≈ 1.95 Å . Volatility: High (boiling point <126°C) due to weak intermolecular forces .
Tris(dimethylamido)aluminum(III) (Al(N(CH₃)₂)₃):
Reactivity and Stability
Physical and Chemical Properties
Boiling Points and Volatility
Bonding and Spectroscopy
- Al–C Bonds:
- NMR Signatures:
- Trimethylaluminum shows distinct ¹H/¹³C resonances for methyl groups (~0 ppm for ¹H). Ligand-stabilized complexes exhibit shifts due to electron withdrawal (e.g., –NH groups remain visible in Al1–Al6) .
Preparation Methods
Reaction Mechanism
The process consolidates three key reactions:
-
Sesquimer Synthesis :
-
Complex Formation :
-
Decomplexation :
Process Advantages
-
Safety : Eliminates the need to handle pyrophoric intermediates like (CH₃)₂AlCl, which are prone to combustion.
-
Efficiency : Reaction heat from exothermic steps is repurposed to vaporize products, reducing external energy input.
-
Yield : Achieves >90% conversion of chloromethane, with methylaluminum chloride intermediates generated in situ.
Fluidized Bed Reactor Synthesis of Methylaluminum Chloride
Patent CN110283204B outlines a continuous production system using a fluidized bed reactor to synthesize methylaluminum chloride. This method employs gaseous methyl chloride and aluminum powder in the presence of catalysts like copper(I) chloride (CuCl).
Key Parameters
| Parameter | Value Range |
|---|---|
| Temperature | 150–250°C |
| Pressure | 0.5–1.5 MPa |
| Catalyst Loading | 1–3 wt% CuCl |
| Residence Time | 2–4 hours |
Outcomes
-
Purity : >99% methylaluminum chloride with <0.1% residual Al.
-
Scalability : Designed for capacities exceeding 10,000 metric tons/year.
-
Byproducts : Traces of dimethylaluminum chloride ((CH₃)₂AlCl) are recycled into the reactor.
Magnalium Reduction Method for Trimethylaluminum
Trimethylaluminum (Al(CH₃)₃), a highly reactive organoaluminum compound, is traditionally synthesized via the magnalium reduction method. Patent CN105175440A optimizes this process using magnalium (Al-Mg alloy) and methyl iodide (CH₃I).
Synthesis Steps
-
Alkylation :
-
Complexation with Triphenylphosphine :
-
Thermal Decomplexation :
Performance Data
| Metric | Value |
|---|---|
| Yield | 88–92% |
| Purity | 99.9999% |
| Reaction Time | 12–15 hours |
Comparative Analysis of Methyl Aluminum Synthesis Methods
| Method | Temperature Range | Pressure | Yield | Scalability | Safety |
|---|---|---|---|---|---|
| One-Step Synthesis | 140–180°C | Atmospheric | >90% | High | High (no intermediates) |
| Fluidized Bed | 150–250°C | 0.5–1.5 MPa | >99% | Very High | Moderate |
| Magnalium Reduction | 130–180°C | 0.01–0.03 MPa | 88–92% | Low | Low (pyrophoric) |
Q & A
Basic: What are the most efficient synthesis routes for methyl aluminum derivatives, and how can reaction parameters be optimized?
Answer:
this compound compounds are often synthesized via transesterification or catalytic alkylation. For example, aluminum chloride hexahydrate (AlCl₃·6H₂O) has been used as a catalyst in transesterification reactions to produce methyl esters (e.g., methyl hydroxystearate) with high enantiomeric excess (>92%) . Optimization of parameters (e.g., methanol ratio, temperature, catalyst loading) can be achieved using experimental designs like the Box–Behnken model or Response Surface Methodology (RSM). These methods statistically identify interactions between variables, enabling precise control over yields and selectivity .
Basic: How can nuclear magnetic resonance (NMR) spectroscopy be applied to characterize this compound complexes?
Answer:
¹³C and ²⁷Al NMR are critical for analyzing this compound structures. For example, ¹³C NMR can resolve coupling constants (e.g., ¹J(²⁷Al,¹³C)) to distinguish between terminal and bridging methyl groups in dimeric species like Al₂Me₆. Line-shape analysis of ¹³C signals helps quantify dynamic processes (e.g., methyl group exchange), while ²⁷Al NMR provides insights into coordination geometry . Refocused INEPT pulse sequences enhance sensitivity for low-abundance nuclei like ²⁹Si in silicon-containing analogs (e.g., Me₂AlC(SiMe₃)₃-THF) .
Advanced: What mechanistic insights explain the catalytic role of this compound in Diels-Alder reactions?
Answer:
Aluminum chloride (AlCl₃) catalyzes Diels-Alder reactions by polarizing dienophiles (e.g., methyl acrylate) and stabilizing transition states. Kinetic studies using 2-substituted butadienes revealed a differential Hammett correlation (log prf(c) − log prf(u) = ρσ⁺), indicating electronic interactions between substituents and the dienophile. The quasi-benzene conjugation model in the four-center transition state explains regioselectivity (para/meta ratios) and rate enhancements .
Advanced: How do adsorption mechanisms of methyl-containing compounds on aluminum-based materials vary with surface chemistry?
Answer:
Adsorption studies on KAlPO₄F demonstrated that methyl violet removal follows Langmuir isotherms, suggesting monolayer adsorption dominated by electrostatic interactions and hydrogen bonding. Thermodynamic analyses (ΔG° < 0, ΔH° > 0) confirm spontaneity and endothermicity, while pseudo-second-order kinetics indicate chemisorption . Surface modifications (e.g., fluorination) alter active sites and adsorption capacity, which can be probed via diffuse reflectance spectroscopy and SEM microscopy .
Advanced: What computational approaches reconcile discrepancies between experimental and theoretical NMR coupling constants in this compound complexes?
Answer:
Density Functional Theory (DFT) calculations often underestimate ¹J(²⁷Al,¹³C) values by ~15% due to systematic errors in modeling third-row elements (Al, Si). However, trends in coupling constants (e.g., terminal vs. bridging methyl groups) are well-reproduced. Hybrid functionals (e.g., B3LYP) with relativistic corrections improve accuracy, while dynamic effects (e.g., intermolecular exchange) require molecular dynamics simulations for line-shape predictions .
Advanced: How can experimental design address contradictory data in this compound-catalyzed reaction kinetics?
Answer:
Contradictions in rate data (e.g., variable para/meta selectivity in Diels-Alder reactions) arise from competing electronic and steric effects. A factorial design approach isolates variables (e.g., substituent electronic parameters, solvent polarity) to quantify their contributions. For example, kinetic isotope effects (KIEs) and deuterated analogs can distinguish between concerted and stepwise mechanisms, resolving ambiguities in Hammett plots .
Basic: What precautions are necessary for handling air-sensitive this compound compounds?
Answer:
this compound species (e.g., AlMe₃) are pyrophoric and require inert-atmosphere techniques (glovebox/Schlenk lines). Storage under dry argon or nitrogen prevents hydrolysis. Reaction quenching with controlled alcohol addition (e.g., isopropanol) minimizes exothermicity. Safety protocols include pressure-relief setups and remote monitoring via IR spectroscopy for real-time reaction tracking .
Advanced: How do steric and electronic effects influence the stability of this compound adducts?
Answer:
Bulky ligands (e.g., C(SiMe₃)₃) stabilize this compound adducts by preventing dimerization. Steric maps and Tolman cone angles quantify ligand crowding, while Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions (e.g., σ→π* donation) that enhance stability. Crystal structures of Me₂AlC(SiMe₃)₃-THF show trigonal-planar geometry with minimal distortion, supporting weak intermolecular association .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
